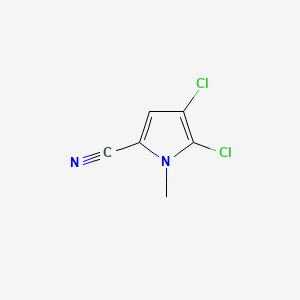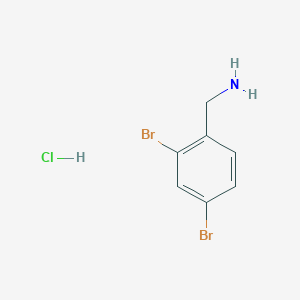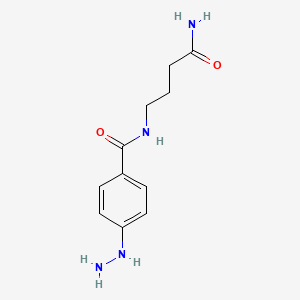
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of an amino group, an oxo group, and a hydrazinyl group attached to a benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with 4-aminobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and high efficiency.
化学反応の分析
Types of Reactions
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation of the product.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(4-nitro-4-oxobutyl)-4-hydrazinylbenzamide.
Reduction: Formation of N-(4-amino-4-hydroxybutyl)-4-hydrazinylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Material Science: It is employed in the development of novel materials with specific properties, such as conductivity and fluorescence.
Industry: The compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can bind to receptors and modulate their signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide can be compared with other similar compounds, such as:
N-(4-amino-4-oxobutyl)-4-fluorohydrazinylbenzamide: This compound has a fluorine atom in place of the hydrogen atom on the benzamide ring, which can enhance its reactivity and biological activity.
N-(4-amino-4-oxobutyl)-4-methylhydrazinylbenzamide: The presence of a methyl group can affect the compound’s solubility and stability.
N-(4-amino-4-oxobutyl)-4-chlorohydrazinylbenzamide: The chlorine atom can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C11H16N4O2 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
N-(4-amino-4-oxobutyl)-4-hydrazinylbenzamide |
InChI |
InChI=1S/C11H16N4O2/c12-10(16)2-1-7-14-11(17)8-3-5-9(15-13)6-4-8/h3-6,15H,1-2,7,13H2,(H2,12,16)(H,14,17) |
InChIキー |
WGXUOVADHZTDDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)N)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


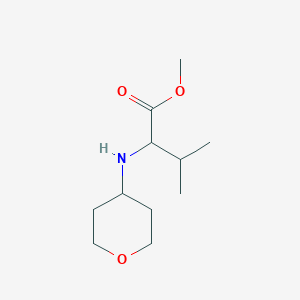
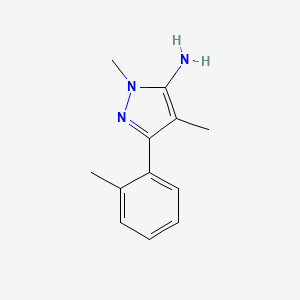
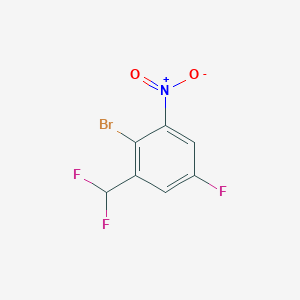
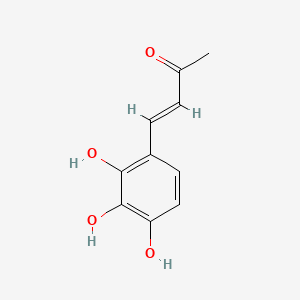
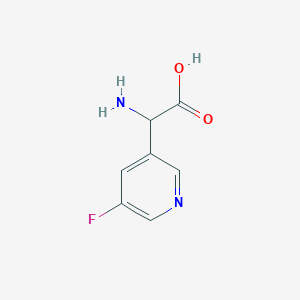
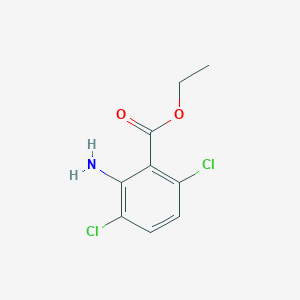
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)

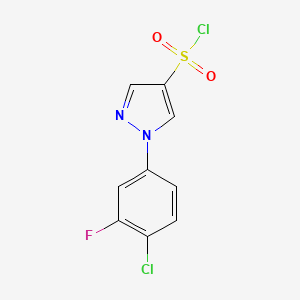
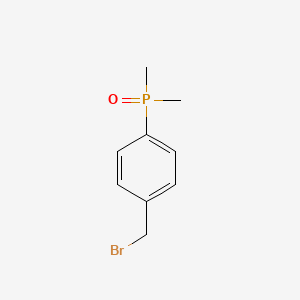
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
